2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

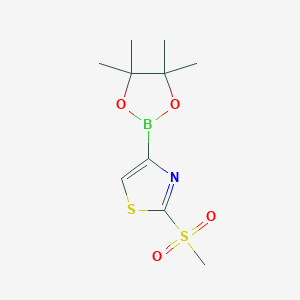

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a methylsulfonyl group at position 2 and a boronate ester at position 4. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a critical functional group that enables participation in Suzuki-Miyaura cross-coupling reactions, making the compound a valuable intermediate in medicinal chemistry and materials science . The methylsulfonyl group enhances electrophilicity and influences solubility and metabolic stability, which are critical for drug design .

Properties

Molecular Formula |

C10H16BNO4S2 |

|---|---|

Molecular Weight |

289.2 g/mol |

IUPAC Name |

2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C10H16BNO4S2/c1-9(2)10(3,4)16-11(15-9)7-6-17-8(12-7)18(5,13)14/h6H,1-5H3 |

InChI Key |

SAZNHKGUCSUNEF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the methylsulfonyl and boronate ester groups. One common method involves the cyclization of a suitable precursor to form the thiazole ring, followed by sulfonylation and borylation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, recycling of solvents, and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The boronate ester can be reduced to form boronic acids or alcohols.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the boronate ester can produce boronic acids or alcohols.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the thiazole ring in medicinal compounds has been linked to various biological activities. Thiazoles are known for their antimicrobial and anti-inflammatory properties. The specific compound under discussion may exhibit similar activities due to its structural components.

Case Study: Antimicrobial Activity

Research has indicated that thiazole derivatives can inhibit bacterial growth. A study focusing on thiazole compounds demonstrated that modifications at the 2-position could enhance antimicrobial efficacy against resistant strains of bacteria. The presence of the methylsulfonyl group is hypothesized to increase solubility and bioavailability, potentially leading to improved therapeutic outcomes.

Boronic Acid Chemistry

The dioxaborolane moiety is significant in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki coupling reactions. This reaction is pivotal in constructing complex molecules for pharmaceutical development.

Case Study: Synthesis of Biologically Active Compounds

In a synthetic route involving boronic acids, researchers utilized compounds with dioxaborolane structures to synthesize various biologically active molecules. The ability to manipulate the boron center allows for selective functionalization, which is crucial in drug design.

Agricultural Chemistry

Compounds containing boron have been explored for their potential as agrochemicals. The thiazole framework can serve as a scaffold for developing new pesticides or herbicides.

Case Study: Development of Novel Pesticides

A recent investigation into thiazole-based compounds revealed promising results in pest control applications. The specific compound may be optimized to enhance its efficacy against target pests while minimizing environmental impact.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related thiazole-based boronate esters, emphasizing substituent variations and their implications:

*Calculated based on molecular formula C10H15BNO4S2.

Key Observations:

- Steric Effects: Bulky substituents (e.g., trifluoromethylphenyl) reduce reaction rates in Suzuki couplings but improve selectivity and stability .

- Solubility: Methylsulfonyl and trifluoromethyl groups improve solubility in polar solvents compared to purely aromatic substituents .

Physicochemical and Spectral Properties

- Stability: Boronate esters are sensitive to hydrolysis. The methylsulfonyl group may stabilize the compound by reducing electron density on the boron atom .

- Spectroscopy: HRMS and NMR data for similar compounds (e.g., ) confirm structural integrity. For example, HRMS of a thiophene-thiazole boronate (C29H43NO2S3B) showed a mass accuracy of 544.2536 (calc. 544.2549) .

Biological Activity

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBNOS

- Molecular Weight : 286.156 g/mol

- CAS Number : 1282530-99-7

The compound's biological activity is primarily attributed to its interactions with various biological targets. It is hypothesized to act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival. Kinases are critical in regulating cellular functions and are often implicated in cancer progression.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Inhibition of Kinase Activity

The compound is postulated to inhibit specific kinases involved in oncogenic signaling pathways. Preliminary studies suggest that it may selectively inhibit certain receptor tyrosine kinases (RTKs), which play a pivotal role in tumorigenesis.

Case Studies

-

In Vitro Studies :

- A study conducted on various cancer cell lines demonstrated that thiazole derivatives led to a dose-dependent decrease in cell viability. The IC50 values were found to be in the low micromolar range.

- The mechanism was linked to the inhibition of the MAPK/ERK pathway, crucial for cell proliferation.

-

Animal Models :

- In vivo experiments using mouse models of breast cancer showed that administration of thiazole derivatives resulted in reduced tumor size and improved survival rates compared to controls.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.